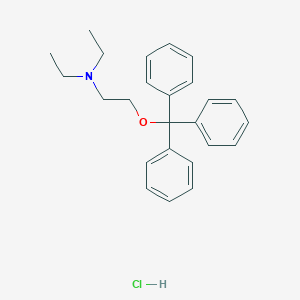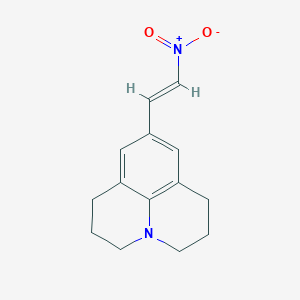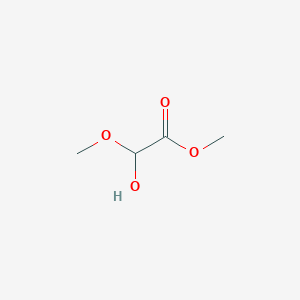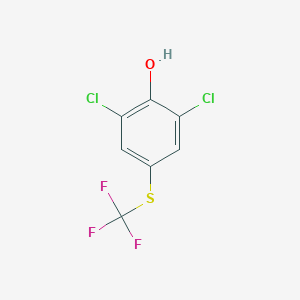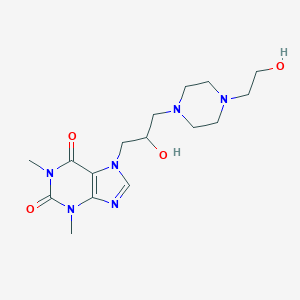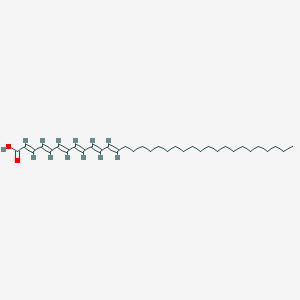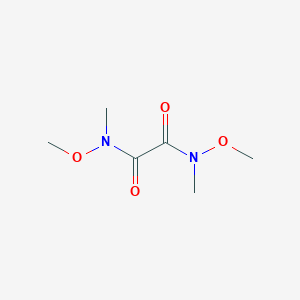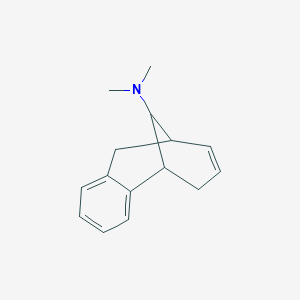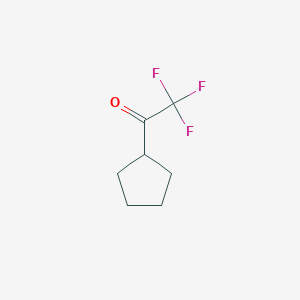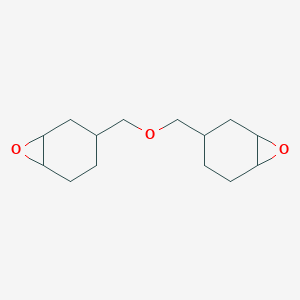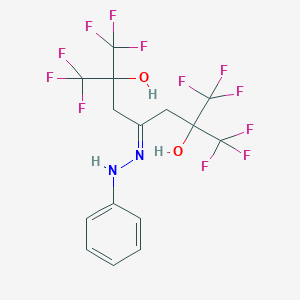![molecular formula C19H18N6O5 B034693 N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide CAS No. 102212-60-2](/img/structure/B34693.png)
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide, commonly known as BPTP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BPTP is a purine derivative that belongs to the class of xanthine oxidase inhibitors. The purpose of
作用機序
BPTP exerts its pharmacological effects through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and uric acid. Uric acid is a final product of purine metabolism and its accumulation in the body can lead to the development of gout and other related disorders. BPTP inhibits xanthine oxidase, thereby reducing the production of uric acid and preventing the development of gout and other related disorders.
生化学的および生理学的効果
BPTP has been shown to possess several biochemical and physiological effects. BPTP has been shown to reduce the levels of uric acid in the blood, which makes it a potential candidate for the treatment of gout and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
実験室実験の利点と制限
BPTP has several advantages for lab experiments. BPTP is a small molecule that can be easily synthesized in the laboratory. Moreover, BPTP has been extensively studied for its pharmacological effects, which makes it a potential candidate for further research. However, BPTP also has some limitations for lab experiments. BPTP is a relatively new molecule and its pharmacokinetics and pharmacodynamics are not fully understood. Moreover, BPTP has not been extensively studied for its potential side effects, which makes it a potential candidate for further toxicity studies.
将来の方向性
Several future directions can be identified for BPTP. First, further studies are needed to understand the pharmacokinetics and pharmacodynamics of BPTP. Second, further studies are needed to identify the potential side effects of BPTP. Third, further studies are needed to identify the potential therapeutic applications of BPTP in various diseases. Fourth, further studies are needed to optimize the synthesis method of BPTP. Fifth, further studies are needed to identify the potential drug interactions of BPTP.
合成法
BPTP can be synthesized in three steps from commercially available starting materials. The first step involves the reaction of 8-hydroxyxanthine with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-8-hydroxyxanthine. The second step involves the reaction of 9-benzyl-8-hydroxyxanthine with acetic anhydride and acetic acid to yield N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide. The final step involves the purification of the product by column chromatography.
科学的研究の応用
BPTP has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPTP has potent xanthine oxidase inhibitory activity, which makes it a potential candidate for the treatment of gout, hyperuricemia, and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
特性
CAS番号 |
102212-60-2 |
|---|---|
製品名 |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
分子式 |
C19H18N6O5 |
分子量 |
410.4 g/mol |
IUPAC名 |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26) |
InChIキー |
YPEOKDBANLWNDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
正規SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
同義語 |
Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



